5-Methyl-1-(naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one

Description

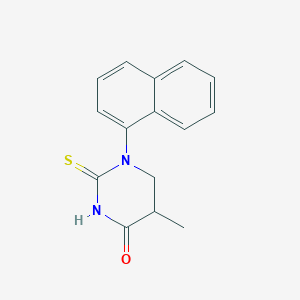

5-Methyl-1-(naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one is a tetrahydropyrimidinone derivative characterized by a sulfur atom at the 2-position (sulfanylidene group), a methyl substituent at the 5-position, and a naphthalen-1-yl group at the 1-position.

Key structural features include:

- Sulfanylidene (C=S) group: May participate in tautomerism or hydrogen bonding, distinguishing it from carbonyl-containing analogs.

- Methyl substituent: Likely affects electronic properties and steric accessibility at the 5-position.

Properties

CAS No. |

87973-72-6 |

|---|---|

Molecular Formula |

C15H14N2OS |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

5-methyl-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinan-4-one |

InChI |

InChI=1S/C15H14N2OS/c1-10-9-17(15(19)16-14(10)18)13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10H,9H2,1H3,(H,16,18,19) |

InChI Key |

UAMJQAQTVNKMOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(C(=S)NC1=O)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of naphthalene-1-carbaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired thioxotetrahydropyrimidinone compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The compound can be reduced to remove the thioxo group, leading to the formation of tetrahydropyrimidinone derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced tetrahydropyrimidinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methyl-1-(naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

Medicine: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial, antiviral, and anticancer activities.

Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity

Mechanism of Action

The mechanism of action of 5-Methyl-1-(naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The thioxo group can form hydrogen bonds with biological macromolecules, while the naphthalene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

A comparative analysis with analogs highlights the role of substituents on solubility, stability, and reactivity.

Table 1: Substituent Comparison

Key Observations :

- Naphthalen-1-yl vs.

- Sulfanylidene (C=S) vs. IR spectra of analogs show C=O stretches near 1682 cm⁻¹, whereas C=S groups typically absorb at ~1250–1050 cm⁻¹ .

- Methyl vs. Acetyl/Hydroxy: The methyl group at the 5-position likely enhances stability against hydrolysis compared to acetyl or hydroxy substituents, which may undergo keto-enol tautomerism or oxidation .

Structural and Crystallographic Insights

Crystallographic tools like SHELXL and WinGX (used for small-molecule refinement ) are critical for analyzing bond lengths, angles, and packing modes. While direct data for the target compound is unavailable, inferences can be drawn from related structures:

- Naphthalen-1-yl Orientation: The planar naphthalene ring may induce distinct dihedral angles with the pyrimidinone core, affecting molecular conformation and crystal packing.

Biological Activity

5-Methyl-1-(naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one is a heterocyclic organic compound notable for its unique structure, which includes a tetrahydropyrimidine ring, a naphthalene moiety, and a thioketone group. Its molecular formula is , with a molecular weight of approximately 270.35 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities, although comprehensive studies are still needed to fully elucidate its pharmacological properties.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key Features:

- Tetrahydropyrimidine Ring: Contributes to the compound's cyclic nature and stability.

- Naphthalene Substitution: Potentially enhances lipophilicity and biological interactions.

- Thioketone Group: May play a crucial role in the compound's reactivity and interaction with biological targets.

Antiviral Potential

Preliminary studies suggest that compounds with structural similarities to this compound may exhibit antiviral properties. For instance, research into naphthalene-containing small molecules has identified effective inhibitors against viral proteases, such as those from SARS-CoV-2 . The specific mechanisms by which this compound may exert antiviral effects remain to be explored.

Anticancer Activity

Similar compounds have shown significant anticancer activity. The structural features of this compound suggest it could interact with various cellular pathways involved in cancer progression. Compounds like 5-Fluorouracil, which share some structural characteristics, are widely used in cancer therapies, indicating a potential for further investigation into the therapeutic applications of this compound.

The precise mechanism of action for this compound is not fully understood. However, it is hypothesized that the thioketone functionality may facilitate interactions with biological macromolecules, leading to inhibition of specific enzymes or receptors involved in disease processes. Further pharmacological studies are essential to clarify these interactions.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₄H₁₃N₂OS | Naphthalene substitution; thioketone functionality |

| 2-Thiouracil | C₄H₄N₂OS | Uracil base structure; used in antiviral therapies |

| 5-Fluorouracil | C₄H₃FN₂O₂ | Fluorinated derivative; widely used as an anticancer agent |

| Thiamine (Vitamin B1) | C₁₂H₁₁N₄OS | Contains a thiazole ring; essential nutrient |

This table illustrates how the unique features of this compound may contribute to its distinct biological activities compared to other compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.